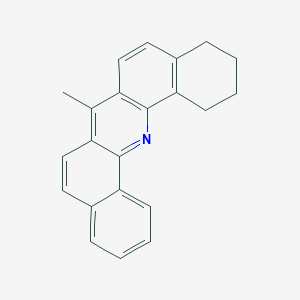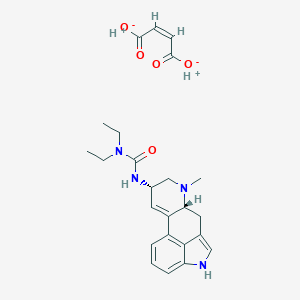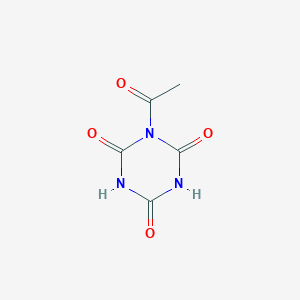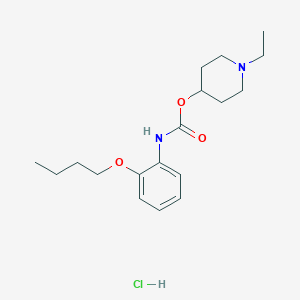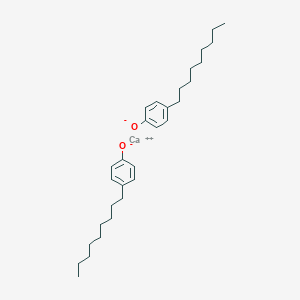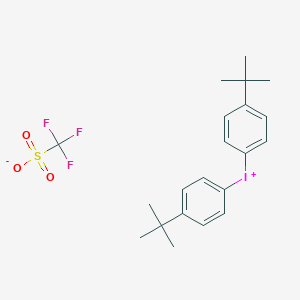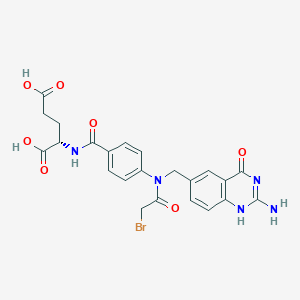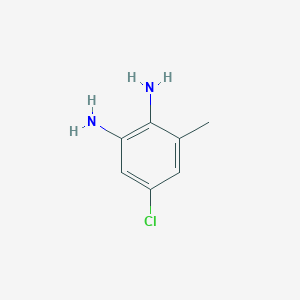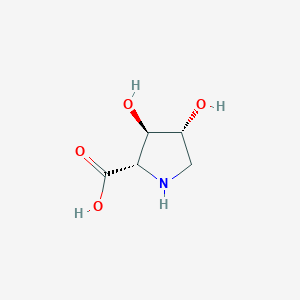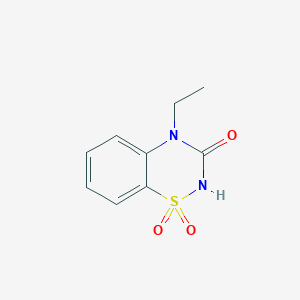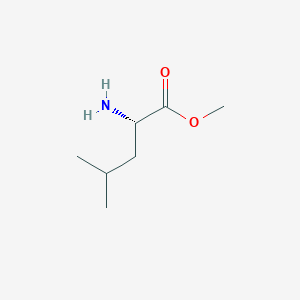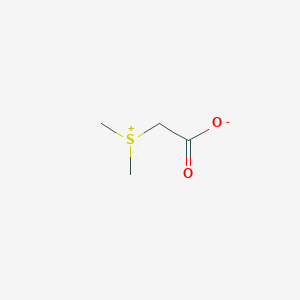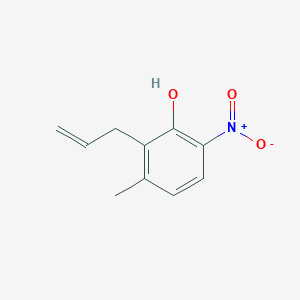
3-Methyl-6-nitro-2-(prop-2-en-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-6-nitro-2-(prop-2-en-1-yl)phenol is a chemical compound with the molecular formula C10H11NO3. It is also known as Triclosan, which is a white crystalline powder that is soluble in alcohol and slightly soluble in water. Triclosan has been widely used as an antimicrobial agent in various consumer products such as soaps, toothpaste, and cosmetics.
Scientific Research Applications
Triclosan has been extensively studied for its antimicrobial properties and has been used in many consumer products to prevent bacterial growth. It has also been used in medical settings as a disinfectant and preservative. Additionally, Triclosan has been studied for its potential use in treating acne, as it has been shown to inhibit the growth of Propionibacterium acnes, a common acne-causing bacteria.
Mechanism Of Action
The antimicrobial activity of Triclosan is due to its ability to disrupt bacterial cell membranes and inhibit fatty acid synthesis. It binds to the active site of enoyl-acyl carrier protein reductase, which is involved in the biosynthesis of fatty acids. This inhibition leads to a decrease in the production of fatty acids, which are essential for bacterial growth and survival.
Biochemical And Physiological Effects
Triclosan has been shown to have a variety of biochemical and physiological effects. It has been shown to disrupt hormone function in animals, which has raised concerns about its potential impact on human health. Additionally, Triclosan has been found to accumulate in human breast milk, urine, and blood, which has led to questions about its safety and potential long-term effects.
Advantages And Limitations For Lab Experiments
Triclosan has been widely used in laboratory experiments due to its antimicrobial properties. It is often used to test the efficacy of new antimicrobial agents and to study the mechanisms of bacterial resistance. However, Triclosan has limitations in its use as a research tool, as it has been shown to have non-specific effects on cell membranes and can interfere with the activity of other enzymes.
Future Directions
There are many potential future directions for research on Triclosan. One area of interest is the development of new antimicrobial agents that are more effective and have fewer potential side effects. Additionally, there is ongoing research into the potential health effects of Triclosan and its impact on the environment. As more is learned about the biochemical and physiological effects of Triclosan, there may be a need to re-evaluate its use in consumer products and medical settings.
Conclusion:
In conclusion, Triclosan is a widely used antimicrobial agent that has been extensively studied for its potential health and environmental effects. Its mechanism of action involves the inhibition of fatty acid synthesis, which is essential for bacterial growth and survival. While Triclosan has many advantages as a research tool, there are also limitations to its use. As research continues, there may be a need to re-evaluate the use of Triclosan in consumer products and medical settings.
Synthesis Methods
The synthesis of 3-Methyl-6-nitro-2-(prop-2-en-1-yl)phenol is achieved through the reaction of 2,4,6-trichlorophenol with sodium hydroxide and subsequent nitration with nitric acid. The resulting compound is then reduced with sodium borohydride to yield Triclosan. This synthesis method has been used for many years and is well established in the scientific community.
properties
CAS RN |
100278-67-9 |
|---|---|
Product Name |
3-Methyl-6-nitro-2-(prop-2-en-1-yl)phenol |
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.2 g/mol |
IUPAC Name |
3-methyl-6-nitro-2-prop-2-enylphenol |
InChI |
InChI=1S/C10H11NO3/c1-3-4-8-7(2)5-6-9(10(8)12)11(13)14/h3,5-6,12H,1,4H2,2H3 |
InChI Key |
KYYGFZNFUJIJPP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])O)CC=C |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])O)CC=C |
synonyms |
2-ALLYL-3-METHYL-6-NITROPHENOL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2E,5E,7E)-10-[(2R,3R,4S,5S,6R)-2-[(E)-but-2-en-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]oxy-3-methyldeca-2,5,7-trienyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one](/img/structure/B10319.png)
